Clopidogrel Impurity D

Vue d'ensemble

Description

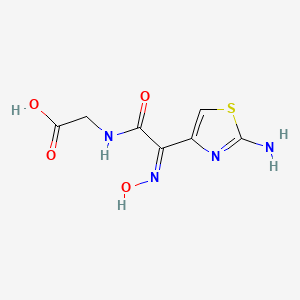

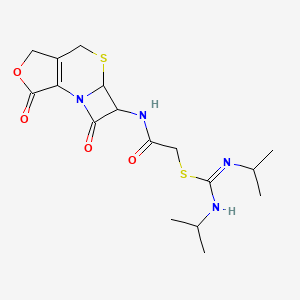

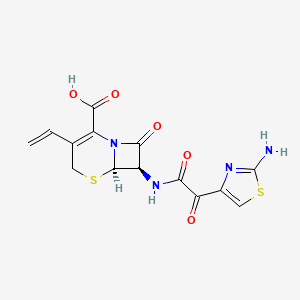

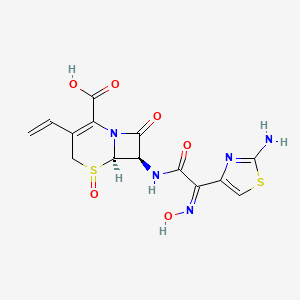

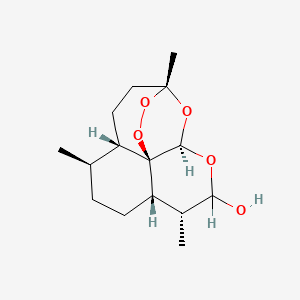

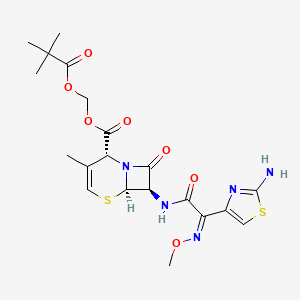

Clopidogrel Impurity D, also known as Clopidogrel Carboxylic Acid [Methyl ®-o-chloromandelate] Ester, is an impurity of Clopidogrel . Clopidogrel is an antithrombotic agent used to prevent blood clots and lower the risk of heart-related events . The molecular formula of Clopidogrel Impurity D is C24H21Cl2NO4S .

Synthesis Analysis

The synthesis of Clopidogrel Impurity D involves several steps. Starting with o-chlorobenzene glycine, esterification is performed to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. This compound reacts with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, to obtain ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclisation is performed to obtain the localized impurity of clopidogrel liquid phase .Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity D is complex, with two chlorophenyl groups, a thienopyridine group, and a carboxylic acid ester group . The molecule is a thienopyridine derivative containing an asymmetric carbon, leading to the existence of two enantiomers .Chemical Reactions Analysis

Clopidogrel Impurity D, like Clopidogrel, is subjected to various chemical reactions under different conditions. For instance, it has been shown to undergo degradation under acid and alkali hydrolysis, oxidation, and photodegradation .Physical And Chemical Properties Analysis

Clopidogrel Impurity D is a solid substance with a molecular weight of 490.4 . It is formulated as conventional tablets containing 97.875 mg of clopidogrel hydrogen sulphate equivalent to 75 mg of clopidogrel base .Applications De Recherche Scientifique

1. Pharmaceutical Formulation Development

Clopidogrel Impurity D plays a crucial role in the development of pharmaceutical formulations. It is used to assess the stability and efficacy of clopidogrel in solid dispersions (SDs). These SDs are designed to increase the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) like clopidogrel . By studying impurities like Clopidogrel Impurity D, researchers can better understand the drug’s behavior in various formulations, leading to more effective medications.

2. Stability Testing

In the realm of stability testing, Clopidogrel Impurity D is essential for creating stability-indicating methods. These methods are used to analyze clopidogrel bisulfate and its impurities under different conditions, such as acid and alkali hydrolysis, oxidation, and photodegradation . This helps in ensuring the long-term efficacy and safety of clopidogrel-based medications.

3. Solubility Enhancement

Research into Clopidogrel Impurity D contributes to understanding the mechanisms behind solubility enhancement in solid dispersions. This includes studying particle size reduction, formation of solid solutions, and conversion of the drug from crystalline to amorphous state . Such research is pivotal for improving drug delivery and absorption.

4. Analytical Method Development

Clopidogrel Impurity D is used in the development of analytical methods such as capillary electrophoresis (CZE). CZE is capable of separating and quantitatively determining clopidogrel and its stated impurities, which is vital for quality control and regulatory compliance .

5. Counterfeit Drug Identification

The analysis of Clopidogrel Impurity D is also applied in identifying counterfeit drugs. An isocratic reversed-phase high-performance liquid chromatographic method has been developed for the simultaneous determination of clopidogrel, prasugrel HCl, and clopidogrel bisulfate in the presence of related compounds, which is crucial in the fight against counterfeit medications .

6. Drug-Polymer Interaction Studies

Clopidogrel Impurity D is instrumental in studying drug-polymer interactions. By examining the impurity profiles in solid dispersions with different polymers, researchers can determine the most effective polymer matrices for drug delivery systems .

7. Dissolution Rate Testing

The impurity is used to investigate the dissolution rate of clopidogrel in various pharmaceutical forms. Understanding how impurities affect the dissolution rate can lead to the development of more effective and rapidly acting clopidogrel formulations .

8. Regulatory Science

Lastly, Clopidogrel Impurity D is significant in regulatory science. It is used to establish the acceptable limits of impurities in pharmaceutical products, which is a critical aspect of drug approval and market release processes .

Orientations Futures

Clopidogrel resistance is a well-described phenomenon that has been linked to adverse cardiovascular events in patients with coronary artery disease. The impact of Clopidogrel resistance in patient outcomes after vascular and endovascular surgery is not well-established. Future studies are needed to clarify the role of resistance testing in patients with vascular disease . Similarly, the impact of Clopidogrel resistance remains incompletely investigated, and future studies are needed to clarify the role of resistance testing in patients with vascular disease .

Propriétés

IUPAC Name |

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQFSIDOUJQGN-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clopidogrel Impurity D | |

CAS RN |

1421283-60-4 | |

| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)